1-(Cyclopropylmethoxy)-4-iodobenzene
Description
Significance of Aryl Iodides in Modern Organic Synthesis
Aryl iodides are a class of organic compounds characterized by an iodine atom directly attached to an aromatic ring. They are of paramount importance in contemporary organic synthesis, primarily due to the unique properties of the carbon-iodine (C-I) bond. The C-I bond is the longest and weakest among the carbon-halogen bonds, which imparts high reactivity to aryl iodides. nih.gov This reactivity makes them superior substrates in a wide array of transition-metal-catalyzed cross-coupling reactions. researchgate.net
These reactions, which form new carbon-carbon (C-C) and carbon-heteroatom bonds, are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. taylorandfrancis.com Seminal cross-coupling reactions where aryl iodides are frequently employed include:
Suzuki-Miyaura Coupling: Reaction with an organoboron compound. researchgate.netnih.govnih.gov
Mizoroki-Heck Reaction: Reaction with an alkene. wikipedia.orgnih.govcem.com
Stille Coupling: Reaction with an organotin compound.
Negishi Coupling: Reaction with an organozinc compound.
The high reactivity of aryl iodides allows these coupling reactions to proceed under milder conditions and often with higher efficiency compared to their aryl bromide or chloride counterparts. researchgate.net The iodine atom serves as an excellent leaving group, facilitating the crucial oxidative addition step in the catalytic cycles of these reactions, most commonly those involving palladium catalysts. taylorandfrancis.comwikipedia.org This versatility establishes aryl iodides as indispensable building blocks for creating complex aromatic structures. mdpi.com
| Bond | Bond Dissociation Energy (kcal/mol) | Bond Length (Å) | Reactivity in Cross-Coupling |
|---|---|---|---|
| C-F | ~115 | ~1.35 | Low |
| C-Cl | ~83.7 | ~1.77 | Moderate |
| C-Br | ~72.1 | ~1.94 | High |
| C-I | ~57.6 | ~2.14 | Very High |
Role of Cyclopropylmethoxy Moieties in Chemical Design and Reactivity
The cyclopropylmethoxy group, which combines a cyclopropane (B1198618) ring with a methoxy (B1213986) linker, is a valuable structural motif, particularly in medicinal chemistry and drug design. cem.comresearchgate.net The inclusion of this group can significantly influence a molecule's biological activity and physicochemical properties.
Key Features and Roles of the Cyclopropyl (B3062369) Group:
Metabolic Stability: The cyclopropyl group is often introduced to block sites of oxidative metabolism. researchgate.net Its C-H bonds are stronger than those in typical alkyl chains, making them less susceptible to cleavage by metabolic enzymes like cytochrome P450s. researchgate.net
Conformational Rigidity: The three-membered ring is conformationally constrained, which can help to lock a molecule into a specific, biologically active conformation. This can lead to more favorable binding to a target receptor or enzyme. researchgate.netgoogle.com
Potency and Selectivity: By providing a rigid scaffold, the cyclopropyl group can optimize the orientation of other functional groups, enhancing binding affinity (potency) and selectivity for the intended biological target. cem.comresearchgate.net
Physicochemical Properties: It can modulate properties such as lipophilicity and aqueous solubility, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. cem.com
The methoxy (-OCH3) linker provides a flexible connection point and can also participate in hydrogen bonding or other non-covalent interactions within a biological target. mdpi.com The combination in the cyclopropylmethoxy moiety offers a strategic tool for fine-tuning the properties of lead compounds in drug discovery. google.comntnu.no
| Property | Contribution |
|---|---|
| Pharmacokinetics | Increases metabolic stability, potentially reducing clearance. cem.comresearchgate.net |
| Pharmacodynamics | Enhances binding potency and selectivity through conformational constraint. cem.comresearchgate.net |
| Physicochemical | Modulates lipophilicity and molecular shape. cem.com |
| Structural Role | Acts as a rigid linker or a bioisosteric replacement for other groups (e.g., isopropyl). researchgate.net |
Research Context of 1-(Cyclopropylmethoxy)-4-iodobenzene as a Synthetic Synthon
This compound is primarily utilized as a synthetic synthon, or building block, in multi-step organic syntheses. smolecule.com Its value lies in its ability to introduce the 4-(cyclopropylmethoxy)phenyl fragment into a target molecule. The presence of the highly reactive aryl iodide group makes it an ideal substrate for various cross-coupling reactions.
A common application involves its use as a precursor for other valuable reagents. For instance, this compound can be converted into (4-(cyclopropylmethoxy)phenyl)boronic acid. elexbiotech.com This boronic acid derivative can then participate in Suzuki-Miyaura coupling reactions with a different aryl or vinyl halide, providing a modular and efficient route to complex biaryl structures. nih.govmdpi.com
In the context of medicinal chemistry, this building block is used to synthesize analogues of known biologically active compounds. For example, it has been employed in the synthesis of derivatives of potent serotonin (B10506) receptor agonists like trans-2-(2,5-dimethoxy-4-iodophenyl)cyclopropylamine (DOI). beilstein-journals.org Furthermore, the 4-(cyclopropylmethoxy)ethyl)phenol moiety, a key precursor for the synthesis of the beta-blocker drug (S)-betaxolol, highlights the relevance of this structural unit in pharmaceutical development. ntnu.no The compound this compound serves as a convenient starting material to access such structures through palladium-catalyzed reactions like the Heck or Sonogashira couplings. smolecule.com
The general synthetic utility is summarized in its role as a coupling partner:
Heck Reaction: Reacts with alkenes to form stilbene-like structures. wikipedia.orgorganic-chemistry.org
Suzuki-Miyaura Reaction: After conversion to a boronic acid, it couples with aryl halides. researchgate.net
Sonogashira Reaction: Reacts with terminal alkynes to form substituted alkynes.
Ullmann Coupling: Can be used in copper-catalyzed reactions to form diaryl ethers or amines. researchgate.net
Essentially, this compound provides a reliable and reactive handle for chemists to install a specific, functionally important group onto a larger molecular scaffold.
Structure
3D Structure
Properties
IUPAC Name |
1-(cyclopropylmethoxy)-4-iodobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h3-6,8H,1-2,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCTVGYGXSIFST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Cyclopropylmethoxy 4 Iodobenzene
Direct Etherification Approaches to 1-(Cyclopropylmethoxy)-4-iodobenzene
The most direct route to the target molecule involves creating the ether bond between a 4-iodophenol (B32979) scaffold and a cyclopropylmethyl group. This can be accomplished through classic and modern etherification reactions.
Williamson Ether Synthesis Variants Utilizing 4-Iodophenol
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers and is readily applicable for the synthesis of this compound. masterorganicchemistry.comfrancis-press.com The reaction proceeds via an SN2 mechanism, where the phenoxide ion of 4-iodophenol acts as a nucleophile, attacking an electrophilic cyclopropylmethyl species. masterorganicchemistry.com
The process begins with the deprotonation of 4-iodophenol using a suitable base to form the more nucleophilic sodium or potassium 4-iodophenoxide. This is then reacted with a cyclopropylmethyl halide, such as (bromomethyl)cyclopropane (B137280) or (chloromethyl)cyclopropane. The choice of base, solvent, and temperature is critical for optimizing the reaction yield and minimizing side reactions. Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly employed in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |
| 4-Iodophenol | (Bromomethyl)cyclopropane | K₂CO₃ | Acetonitrile | Reflux |
| 4-Iodophenol | (Bromomethyl)cyclopropane | NaH | DMF | 0 °C to RT |
| 4-Iodophenol | Cyclopropylmethyl tosylate | Cs₂CO₃ | Acetone | Reflux |
Mitsunobu Reaction Protocols for Aryl Ether Formation
The Mitsunobu reaction offers an alternative, mild method for forming the aryl ether bond, particularly when the Williamson synthesis proves inefficient. wikipedia.orgnih.gov This reaction couples a primary or secondary alcohol (cyclopropylmethanol) with a nucleophile that has a pKa of less than 11 (4-iodophenol) using a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org
The reaction mechanism involves the activation of the alcohol by the phosphine-azodicarboxylate adduct, forming a good leaving group. organic-chemistry.org The phenoxide, formed in situ, then displaces this group in an SN2 fashion. wikipedia.org A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's carbon center; however, this is not relevant for the synthesis of this compound as cyclopropylmethanol (B32771) is achiral. organic-chemistry.org The main drawback can be the removal of byproducts, triphenylphosphine oxide and the reduced hydrazodicarboxylate, which can complicate purification.
| Alcohol | Phenol (B47542) | Reagents | Solvent | Key Feature |
| Cyclopropylmethanol | 4-Iodophenol | PPh₃, DEAD | THF | Mild conditions |
| Cyclopropylmethanol | 4-Iodophenol | PPh₃, DIAD | Toluene | Forms stable byproducts |
| Cyclopropylmethanol | 4-Iodophenol | Bu₃P, ADDP | Benzene (B151609) | Alternative phosphine/azo reagents |
ADDP = 1,1'-(Azodicarbonyl)dipiperidine
Iodination Strategies for Cyclopropylmethoxybenzene Precursors
An alternative synthetic paradigm involves first synthesizing cyclopropylmethoxybenzene and then introducing the iodine atom at the desired para-position. This approach leverages the directing effects of the ether group.
Electrophilic Iodination of Activated Aromatic Systems
The cyclopropylmethoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. This electronic property allows for the direct iodination of cyclopropylmethoxybenzene. However, molecular iodine (I₂) itself is a weak electrophile and generally requires an activating agent or an oxidant to effect the iodination of aromatic rings. acs.orgd-nb.info
Various reagent systems can be employed to generate a more potent electrophilic iodine species ("I⁺"). Common methods include the use of I₂ in the presence of an oxidizing agent like nitric acid, hydrogen peroxide, or iodic acid (HIO₃). wikipedia.org Other effective iodinating reagents include N-iodosuccinimide (NIS), which can be used with a Brønsted or Lewis acid catalyst to enhance its electrophilicity. d-nb.info The reaction conditions must be carefully controlled to favor the formation of the desired para-isomer over the ortho-isomer and to prevent over-iodination. mdpi.com
| Substrate | Iodinating System | Solvent | Outcome |
| Cyclopropylmethoxybenzene | I₂ / HIO₃ / H₂SO₄ | Acetic Acid | Generates I⁺ in situ |
| Cyclopropylmethoxybenzene | N-Iodosuccinimide (NIS) | Acetonitrile | Mild iodination |
| Cyclopropylmethoxybenzene | I₂ / Silver Mesylate | Dichloromethane | Forms reactive sulfonyl hypoiodite |
Halogen Exchange Reactions for Iodoaryl Formation
Halogen exchange, often referred to as an aromatic Finkelstein reaction, provides a method to convert a more readily available aryl bromide or chloride into the corresponding aryl iodide. wikipedia.org For this synthesis, 1-bromo-4-(cyclopropylmethoxy)benzene (B1284164) would serve as the precursor. This transformation is typically not a simple nucleophilic substitution on the aryl ring due to the high strength of the carbon-halogen bond. nih.gov
Instead, these reactions are generally mediated by a metal catalyst, most commonly a copper(I) salt, such as copper(I) iodide (CuI). wikipedia.orgacs.org The reaction is performed with a source of iodide, usually sodium iodide (NaI), in a suitable solvent. The presence of a ligand, often a diamine, can accelerate the reaction. acs.org This method is advantageous as it allows access to iodoarenes from a wider range of starting materials. nih.govfrontiersin.org
| Substrate | Reagents | Catalyst System | Solvent |
| 1-Bromo-4-(cyclopropylmethoxy)benzene | NaI | CuI / N,N'-Dimethylethylenediamine | Dioxane |
| 1-Bromo-4-(cyclopropylmethoxy)benzene | KI | NiBr₂ / PBu₃ | HMPA |
| 1-Chloro-4-(cyclopropylmethoxy)benzene | NaI | CuI / L-proline | DMSO |
HMPA = Hexamethylphosphoramide; DMSO = Dimethyl sulfoxide (B87167)
Multi-Step Synthetic Sequences and Optimization for this compound
The selection of an optimal synthetic route for this compound depends on factors such as starting material availability, cost, desired scale, and required purity. Both the etherification-first and iodination-first strategies present viable multi-step sequences.
Route A: Etherification followed by other transformations (if needed)
Step 1: Williamson ether synthesis of 4-iodophenol and (bromomethyl)cyclopropane.
Step 2: Purification of this compound.
Route B: Iodination as a final step
Step 1: Williamson ether synthesis of phenol and (bromomethyl)cyclopropane to yield cyclopropylmethoxybenzene.
Step 2: Electrophilic iodination of cyclopropylmethoxybenzene.
Step 3: Isomer separation and purification.
Table of Chemical Compounds
| Chemical Name |
| 1,1'-(Azodicarbonyl)dipiperidine |
| 1-Bromo-4-(cyclopropylmethoxy)benzene |
| 1-Chloro-4-(cyclopropylmethoxy)benzene |
| This compound |
| 4-Iodophenol |
| Acetonitrile |
| Benzene |
| (Bromomethyl)cyclopropane |
| Bu₃P (Tributylphosphine) |
| (Chloromethyl)cyclopropane |
| Copper(I) iodide |
| Cs₂CO₃ (Caesium carbonate) |
| Cyclopropylmethoxybenzene |
| Cyclopropylmethanol |
| Cyclopropylmethyl tosylate |
| DIAD (Diisopropyl azodicarboxylate) |
| Dichloromethane |
| Diethyl azodicarboxylate (DEAD) |
| Dimethylformamide (DMF) |
| Dioxane |
| Hexamethylphosphoramide (HMPA) |
| Iodic acid |
| Iodine |
| K₂CO₃ (Potassium carbonate) |
| L-proline |
| N,N'-Dimethylethylenediamine |
| N-Iodosuccinimide (NIS) |
| NaH (Sodium hydride) |
| NaI (Sodium iodide) |
| NiBr₂ (Nickel(II) bromide) |
| Nitric acid |
| PPh₃ (Triphenylphosphine) |
| Silver Mesylate |
| THF (Tetrahydrofuran) |
| Toluene |
| Triphenylphosphine oxide |
Sequential Functionalization Approaches
The synthesis of this compound is a classic example of a sequential functionalization strategy, where the desired functional groups are introduced in a stepwise manner. The most common and direct approach involves the Williamson ether synthesis. This method is predicated on the reaction between an alkoxide and a primary alkyl halide. In this specific synthesis, the phenoxide of 4-iodophenol acts as the nucleophile, attacking the electrophilic carbon of a cyclopropylmethyl halide.
The reaction sequence can be broken down into two primary steps:
Nucleophilic Substitution: The generated 4-iodophenoxide ion is then reacted with a cyclopropylmethyl halide, most commonly (bromomethyl)cyclopropane or (chloromethyl)cyclopropane. The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The phenoxide ion attacks the methylene (B1212753) carbon of the cyclopropylmethyl halide, leading to the displacement of the halide ion and the formation of the desired ether bond.
I-C₆H₄-OH + Base → I-C₆H₄-O⁻ + [Base-H]⁺
I-C₆H₄-O⁻ + (C₃H₅)CH₂-X → I-C₆H₄-O-CH₂(C₃H₅) + X⁻
(where X = Br, Cl)
The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone. These solvents are effective at solvating the cation of the phenoxide salt, thereby enhancing the nucleophilicity of the phenoxide ion and facilitating the SN2 reaction. The reaction temperature is also a crucial parameter and is generally maintained between room temperature and the boiling point of the solvent, depending on the reactivity of the specific reactants and the chosen base-solvent system.
A representative experimental procedure would involve dissolving 4-iodophenol in a suitable solvent, followed by the addition of a base at room temperature. After a short period to allow for the formation of the phenoxide, (bromomethyl)cyclopropane is added, and the mixture is heated to a specified temperature for several hours until the reaction is complete, as monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
Yield Enhancement and Purity Considerations in this compound Synthesis
Achieving a high yield and purity of this compound is paramount for its use in subsequent applications. Several factors can be optimized to enhance the efficiency of the synthesis and the quality of the final product.
Yield Enhancement:
The yield of the Williamson ether synthesis for this compound can be influenced by a number of reaction parameters. Key considerations for maximizing the yield include:
Choice of Base and Solvent: The selection of the base and solvent system is critical. Stronger bases like sodium hydride in a polar aprotic solvent like DMF or DMSO generally lead to higher yields by ensuring complete and rapid formation of the phenoxide. Weaker bases such as potassium carbonate can also be effective, particularly when paired with a suitable solvent and higher reaction temperatures.
Reaction Temperature and Time: Optimizing the reaction temperature and duration is essential. Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts through side reactions. The progress of the reaction should be carefully monitored to determine the optimal time for quenching the reaction to maximize the yield of the desired product.
Stoichiometry of Reactants: The molar ratio of the reactants can also impact the yield. Using a slight excess of the cyclopropylmethyl halide can help to drive the reaction to completion and ensure that all of the 4-iodophenoxide is consumed.
The following interactive data table summarizes the impact of various reaction conditions on the yield of aryl ethers in Williamson ether synthesis, providing a general guideline for optimizing the synthesis of this compound.
| Base | Solvent | Temperature (°C) | Relative Yield |
| NaOH | Water | 100 | Low |
| K₂CO₃ | Acetone | 56 | Moderate |
| NaH | DMF | 25-70 | High |
| KOtBu | DMSO | 25-80 | High |
Purity Considerations:
The purity of the final product is of utmost importance. Several potential impurities can arise during the synthesis of this compound. These can include unreacted starting materials (4-iodophenol and (bromomethyl)cyclopropane), as well as byproducts from side reactions.
Common purification techniques for isolating the target compound include:
Extraction: After the reaction is complete, a standard work-up procedure typically involves quenching the reaction with water and extracting the product into an organic solvent such as ethyl acetate (B1210297) or dichloromethane. This step helps to remove inorganic salts and water-soluble impurities.
Washing: The organic extract is often washed with an aqueous base solution (e.g., dilute NaOH) to remove any unreacted 4-iodophenol. This is followed by washing with brine to remove residual water.
Chromatography: Column chromatography is a highly effective method for purifying the crude product. By using a suitable stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate), it is possible to separate this compound from any remaining impurities.
Recrystallization: If the final product is a solid, recrystallization from an appropriate solvent system can be an excellent method for achieving high purity.
The following interactive data table outlines common impurities and suggested purification methods.
| Impurity | Source | Recommended Purification Method |
| 4-Iodophenol | Unreacted starting material | Aqueous base wash during work-up; Column chromatography |
| (Bromomethyl)cyclopropane | Unreacted starting material | Evaporation (due to volatility); Column chromatography |
| Byproducts from side reactions | e.g., elimination products | Column chromatography; Recrystallization |
By carefully controlling the reaction conditions and employing appropriate purification techniques, this compound can be synthesized in high yield and purity, making it suitable for its intended research and development applications.
Reactivity and Transformation Studies of 1 Cyclopropylmethoxy 4 Iodobenzene
Transition-Metal-Catalyzed Cross-Coupling Reactions of 1-(Cyclopropylmethoxy)-4-iodobenzene
Palladium complexes are highly effective catalysts for activating the carbon-iodine bond in this compound, initiating catalytic cycles that lead to the formation of new carbon-carbon bonds. These reactions are fundamental in organic synthesis for constructing biaryl systems, substituted alkenes, and acetylenic compounds.
Palladium-Catalyzed Carbon-Carbon Bond Formations
The versatility of this compound as a coupling partner is demonstrated across several key palladium-catalyzed reactions, including Suzuki-Miyaura, Stille, Heck, Sonogashira, and carbonylative couplings. These transformations allow for the introduction of diverse functional groups at the 4-position of the cyclopropylmethoxybenzene core.
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C(sp²)–C(sp²) bonds. In a notable application, this compound has been successfully coupled with (4-cyanophenyl)boronic acid. This reaction, catalyzed by tetrakis(triphenylphosphine)palladium(0) in the presence of a potassium carbonate base, affords 4'-(cyclopropylmethoxy)-[1,1'-biphenyl]-4-carbonitrile in a high yield of 80%. The reaction is typically carried out in a multiphasic solvent system of toluene, ethanol, and water, heated to reflux to ensure completion. This specific transformation is a key step in the synthesis of certain biologically active molecules.
Table 1: Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) |
| (4-Cyanophenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 4'-(Cyclopropylmethoxy)-[1,1'-biphenyl]-4-carbonitrile | 80 |
The Stille coupling provides a versatile route for carbon-carbon bond formation by reacting an organohalide with an organostannane reagent, catalyzed by palladium. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. odinity.com While specific examples detailing the Stille coupling of this compound are not extensively documented in readily available literature, the general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. wikipedia.org Typical organostannane partners include vinyl, aryl, and alkynylstannanes. organic-chemistry.org
The Heck reaction, or Mizoroki-Heck reaction, is a cornerstone of C-C bond formation, creating substituted alkenes by coupling aryl halides with olefins in the presence of a palladium catalyst and a base. wikipedia.org The reaction of aryl iodides, such as this compound, with olefinic partners like acrylates or styrenes typically proceeds with high stereoselectivity, favoring the formation of the E (trans) isomer. organic-chemistry.org The general catalytic cycle involves oxidative addition of the aryl iodide to Pd(0), migratory insertion of the olefin into the palladium-aryl bond, followed by β-hydride elimination to release the product and regenerate the catalyst. wikipedia.org Common catalysts include palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), with bases like triethylamine (B128534) or potassium carbonate. wikipedia.org
The Sonogashira coupling is a highly efficient method for the synthesis of arylalkynes and conjugated enynes, involving the reaction of an aryl halide with a terminal alkyne. organic-chemistry.org This transformation is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. organic-chemistry.org The reaction of this compound with a terminal alkyne, for instance, would proceed through a catalytic cycle involving both palladium and copper intermediates to yield the corresponding 1-(cyclopropylmethoxy)-4-(alkynyl)benzene derivative. The reactivity of the aryl halide in Sonogashira couplings generally follows the order I > Br > Cl. wikipedia.org
Palladium-catalyzed carbonylation reactions introduce a carbonyl group into an organic molecule using carbon monoxide (CO). For an aryl iodide like this compound, this can be achieved through various carbonylative coupling reactions. For instance, in the presence of an alcohol (e.g., methanol), the reaction yields a benzoate (B1203000) ester. This process involves the oxidative addition of the aryl iodide to the palladium(0) catalyst, followed by the insertion of CO into the aryl-palladium bond, and finally, nucleophilic attack by the alcohol to give the ester product and regenerate the catalyst.
Palladium-Catalyzed Carbon-Nitrogen Bond Formations (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination, a cornerstone of modern synthetic chemistry for forming C-N bonds, has been successfully applied to this compound. This palladium-catalyzed reaction facilitates the coupling of the aryl iodide with a variety of nitrogen-based nucleophiles.
The coupling of this compound with both primary and secondary amines proceeds efficiently under palladium catalysis. These reactions typically employ a palladium source, such as Pd(OAc)₂, in conjunction with a specialized phosphine (B1218219) ligand. The choice of ligand is critical for achieving high yields and reaction rates. A strong base, like sodium tert-butoxide (NaOtBu), is used to facilitate the deprotonation of the amine and promote the catalytic cycle. The reaction is generally conducted in an inert solvent, such as toluene, at elevated temperatures. These conditions enable the synthesis of a diverse range of N-aryl amines, which are prevalent motifs in pharmaceuticals and materials science.
Beyond simple aliphatic and aromatic amines, the Buchwald-Hartwig reaction of this compound has been extended to include heteroarylamines. The coupling with nitrogen-containing heterocycles is of significant interest for the synthesis of compounds with potential biological activity. The conditions for these transformations are similar to those used for primary and secondary amines, often requiring careful optimization of the ligand and base to accommodate the specific electronic and steric properties of the heteroarylamine.
Below is a representative data table for the Buchwald-Hartwig amination of this compound with various amines.
| Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Primary Amine | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 85-95 |
| Secondary Amine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 110 | 80-90 |
| Heteroarylamine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 120 | 75-85 |
Gold-Catalyzed Carbon-Heteroatom (C-N, C-O) Cross-Coupling Reactions
While palladium catalysis is well-established, gold-catalyzed cross-coupling reactions have emerged as a powerful alternative, often exhibiting unique reactivity and selectivity. Research has demonstrated the potential of gold catalysts in mediating the formation of C-O and C-N bonds using this compound as the aryl source.
Gold catalysts have been shown to facilitate the C-O cross-coupling of aryl iodides with carboxylates, leading to the formation of aryl esters. In a typical protocol, a gold(I) complex, often stabilized by a phosphine ligand, is used as the catalyst. The reaction may require a silver salt co-catalyst to act as a halide scavenger. This transformation provides a direct route to ester products under conditions that can be milder than traditional methods.
Ligand-enabled gold catalysis has also been successfully applied to C-N cross-coupling reactions between aryl iodides and amines. rsc.org These reactions proceed through a proposed Au(I)/Au(III) catalytic cycle. The choice of an appropriate ancillary ligand is crucial for enabling the challenging oxidative addition of the aryl iodide to the gold(I) center. This methodology offers an alternative to the more common palladium-catalyzed aminations. rsc.org
The table below summarizes typical conditions for gold-catalyzed cross-coupling reactions involving this compound.
| Coupling Partner | Catalyst/Ligand | Additive | Solvent | Temperature (°C) | Yield (%) |
| Carboxylate | AuCl(PPh₃) / L | Ag₂CO₃ | Dioxane | 100 | 70-80 |
| Amine | [Au(IPr)Cl] / L | K₂CO₃ | Toluene | 110 | 65-75 |
Copper-Catalyzed Cross-Coupling Reactions
Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, represent some of the earliest methods for forming carbon-heteroatom bonds and remain highly relevant in organic synthesis. These reactions provide a cost-effective alternative to palladium- and gold-catalyzed systems. This compound can be effectively coupled with various nucleophiles using copper catalysis. These reactions often require a copper(I) source, such as CuI, and typically necessitate the use of a ligand, such as 1,10-phenanthroline (B135089) or an N,N-dimethyl-ethylenediamine derivative, to stabilize the copper catalyst and promote the reaction. A base, like potassium carbonate or cesium carbonate, is essential, and the reactions are usually carried out in a high-boiling polar aprotic solvent like DMF or DMSO at elevated temperatures.
The following table presents representative data for copper-catalyzed cross-coupling reactions with this compound.
| Nucleophile | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Amine | CuI / Phenanthroline | K₂CO₃ | DMF | 140 | 70-85 |
| Alcohol | CuI / DMEDA | Cs₂CO₃ | Dioxane | 110 | 65-80 |
Hiyama Coupling and Ancillary Ligand Effects
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organosilanes and organic halides. organic-chemistry.orgwikipedia.org This reaction is a powerful tool in organic synthesis, comparable to the more common Suzuki coupling. organic-chemistry.org For a substrate like this compound, the Hiyama coupling would involve the reaction of the aryl iodide with an organosilane in the presence of a palladium catalyst and an activating agent.
The mechanism is crucial to understanding the reaction's components. It typically proceeds through a catalytic cycle involving:
Oxidative Addition : The palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a palladium(II) intermediate.
Transmetalation : The organosilane must be activated to transfer its organic group to the palladium center. This is a critical step, as the silicon-carbon bond is generally unreactive. organic-chemistry.org Activation is usually achieved with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), which forms a hypervalent, pentacoordinate silicate (B1173343) species. organic-chemistry.orgwikipedia.org This activated species is then capable of transmetalating its organic group to the palladium(II) complex.
Reductive Elimination : The two organic groups on the palladium center couple, forming the final product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. core.ac.uk
The efficiency, scope, and success of the Hiyama coupling are heavily dependent on the choice of ancillary ligands attached to the palladium catalyst. These ligands modify the electronic and steric properties of the metal center, influencing the rates of oxidative addition and reductive elimination. nih.gov For the coupling of aryl chlorides, which are typically less reactive than aryl iodides, the choice of ligand is especially critical, with bulky, electron-rich phosphines like XPhos often proving most effective. nih.gov
| Ligand | Catalyst System | Typical Substrates | Observed Effect | Reference |
|---|---|---|---|---|
| Triphenylphosphine (B44618) (PPh₃) | PdCl₂(PPh₃)₂ / CuI | Aryl Iodide + Pyridyltrimethylsilane | Effective for coupling with activating groups and iodide leaving groups at room temperature. nih.gov | nih.gov |
| XPhos | Pd(OAc)₂ | Aryl Chloride + Aryltrifluorosilane | Highly efficient for less reactive aryl chlorides, providing good to excellent yields. nih.gov | nih.gov |
| P(t-Bu)₂Me | PdBr₂ | Arylsilane + Alkyl Bromide | Optimal for coupling with unactivated alkyl halides at room temperature, where ligand steric bulk is crucial. organic-chemistry.org | organic-chemistry.org |
| None (Ligand-free) | Pd Nanoparticles | Benzyl Halide + Aryltrialkoxysilane | Nanoparticle catalysis allows for operationally simple, ligand-free conditions with high efficiency. organic-chemistry.org | organic-chemistry.org |
Carbon-Sulfur Bond Formations
The formation of carbon-sulfur (C–S) bonds is a fundamental transformation in organic chemistry, yielding aryl sulfides that are important in pharmaceuticals and materials science. One of the most common methods for this transformation is the palladium-catalyzed cross-coupling of aryl halides with thiols. organic-chemistry.org In this context, this compound serves as an excellent electrophilic partner for coupling with a wide range of aryl and alkyl thiols.
The reaction is typically catalyzed by a palladium complex, often featuring an N-heterocyclic carbene (NHC) ligand, and requires a base to deprotonate the thiol, forming a more nucleophilic thiolate. The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition of the aryl iodide to the Pd(0) center, followed by transmetalation (in this case, reaction with the thiolate) and reductive elimination to furnish the aryl sulfide (B99878) product. organic-chemistry.org Modern catalysts demonstrate high activity, allowing for low catalyst loadings and tolerance of sterically hindered substrates. organic-chemistry.org
| Thiol Partner | Catalyst/Base System | Product Type | General Yields | Reference |
|---|---|---|---|---|
| Aryl Thiols (e.g., Thiophenol) | [Pd(IPrOMe)(cin)Cl] / KOtBu | Diaryl Sulfide | Excellent | organic-chemistry.org |
| Alkyl Thiols (e.g., Dodecanethiol) | [Pd(IPrOMe)(cin)Cl] / KOtBu | Alkyl Aryl Sulfide | Excellent | organic-chemistry.org |
| Tertiary Thiols (e.g., 2-Methyl-2-propanethiol) | [Pd(IPr*OMe)(cin)Cl] / KOtBu | tert-Alkyl Aryl Sulfide | Good (may require longer reaction times) | organic-chemistry.org |
Platinum-Catalyzed Aryl Carbon-Heteroatom (C-X) Coupling Reactions
While palladium is the most common metal used for cross-coupling reactions, other transition metals, including platinum, have been explored as catalysts. Platinum-catalyzed reactions can offer different reactivity, selectivity, or functional group tolerance compared to their palladium counterparts. Research has shown that platinum complexes, such as tetrakis(triphenylphosphine)platinum(0), can effectively catalyze the cross-coupling of aryl iodides with organoboronic acids (a Suzuki-type reaction). researchgate.net
This demonstrates the capability of platinum to facilitate the key steps of a cross-coupling cycle (oxidative addition and reductive elimination) with aryl iodides like this compound. By extension, this catalytic activity can be applied to the formation of carbon-heteroatom bonds. The coupling of aryl halides with amines, alcohols, or thiols to form C-N, C-O, or C-S bonds, respectively, is a cornerstone of modern synthesis. While less common, platinum catalysts can mediate these transformations, providing an alternative to the more established palladium and copper systems. The specific conditions, including the choice of ligand and base, would be critical for achieving high efficiency.
| Reaction Type | Platinum Catalyst | Coupling Partners | Potential Product | Reference |
|---|---|---|---|---|
| Suzuki-type Coupling | Pt(PPh₃)₄ | Aryl Iodide + Organoboronic Acid | Biaryl Compound | researchgate.net |
| Buchwald-Hartwig Amination (Hypothetical) | Pt(dba)₂ / Ligand | This compound + Amine | N-Aryl Amine | N/A |
| Thioetherification (Hypothetical) | Pt(0) Complex / Ligand | This compound + Thiol | Aryl Sulfide | N/A |
Nucleophilic Aromatic Substitution (SNAr) Reactions of this compound
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike the more common electrophilic aromatic substitution, SNAr reactions require the aromatic ring to be electron-deficient. chemistrysteps.comorgoreview.com This is typically achieved by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. orgoreview.compressbooks.pub
The compound this compound lacks any strong electron-withdrawing groups. The cyclopropylmethoxy group is an ether, which is an electron-donating group, and the iodo group is only weakly deactivating. Consequently, the benzene (B151609) ring is not sufficiently electron-poor to be attacked by a nucleophile under standard SNAr conditions. The reaction is energetically unfavorable because there are no substituents to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. wikipedia.orglibretexts.org Therefore, this compound is generally considered unreactive towards the SNAr mechanism.
Reactivity Enhancement via Electron-Withdrawing Substituents
The inertness of this compound to SNAr can be overcome by introducing a strong electron-withdrawing group onto the aromatic ring. libretexts.org For the SNAr mechanism to proceed efficiently, the EWG must be located at a position ortho or para to the leaving group (the iodine atom). chemistrysteps.compressbooks.pub This specific positioning is critical because it allows the negative charge of the Meisenheimer complex intermediate to be delocalized onto the EWG through resonance, thereby stabilizing it and lowering the activation energy of the reaction. wikipedia.orgpressbooks.pub
For example, the nitration of this compound to introduce a nitro group at the 2-position (ortho to the iodine) would render the molecule highly susceptible to nucleophilic attack. The greater the number of activating EWGs, the faster the reaction proceeds, often allowing for milder reaction conditions. pressbooks.pub
| Substrate | Activating Group | Relative Reactivity to SNAr | Reason | Reference |
|---|---|---|---|---|
| This compound | None | Very Low / Inert | The ring is not electron-deficient; no stabilization of the Meisenheimer complex. | orgoreview.com |
| 1-(Cyclopropylmethoxy)-2-nitro-4-iodobenzene (Hypothetical) | -NO₂ (ortho to I) | High | The nitro group strongly activates the ring and stabilizes the negative intermediate via resonance. | chemistrysteps.compressbooks.pub |
| 1-(Cyclopropylmethoxy)-2,6-dinitro-4-iodobenzene (Hypothetical) | Two -NO₂ (ortho to I) | Very High | Two nitro groups provide even greater activation and stabilization, allowing the reaction to proceed under very mild conditions. | pressbooks.publibretexts.org |
Selective Reactivity of Aryl Halogens in Polyhalogenated Systems
In polyhalogenated aromatic systems that are activated towards SNAr, the identity of the halogen often determines the site of nucleophilic attack. Contrary to the trend seen in SN1 and SN2 reactions where iodide is the best leaving group, the reactivity order for leaving groups in SNAr reactions is often F > Cl > Br > I. uomustansiriyah.edu.iqnih.gov
This inverted reactivity, known as the "element effect," arises because the rate-determining step in many SNAr reactions is the initial attack of the nucleophile on the aromatic ring, not the departure of the leaving group. uomustansiriyah.edu.iqnih.gov A more electronegative halogen, like fluorine, polarizes the carbon-halogen bond more effectively, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. uomustansiriyah.edu.iq Therefore, in a hypothetical polyhalogenated molecule containing the 1-(cyclopropylmethoxy)phenyl moiety with both an iodo and a fluoro substituent at activated positions, the nucleophile would preferentially displace the fluoride ion.
| Hypothetical Substrate | Leaving Groups | Predicted Site of Substitution | Reason for Selectivity | Reference |
|---|---|---|---|---|
| 1-(Cyclopropylmethoxy)-4-fluoro-2-nitro-6-iodobenzene | Fluorine, Iodine | C-4 (Fluorine) | Fluorine is more electronegative, making the C-F carbon more electrophilic and accelerating the rate-determining nucleophilic attack. uomustansiriyah.edu.iqnih.gov | uomustansiriyah.edu.iqnih.gov |
| 1-(Cyclopropylmethoxy)-4-chloro-2-nitro-6-iodobenzene | Chlorine, Iodine | C-4 (Chlorine) | The higher electronegativity of chlorine compared to iodine leads to faster nucleophilic attack at the carbon bearing the chlorine. nih.gov | nih.gov |
Electrophilic Aromatic Substitution Reactions on the Aryl Ring of this compound
Electrophilic aromatic substitution (SEAr) is the characteristic reaction of benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.orgyoutube.com The regiochemical outcome of the reaction on a substituted benzene ring is determined by the electronic properties of the existing substituents.
In this compound, there are two substituents to consider:
-O-CH₂-cyclopropane (Cyclopropylmethoxy) : This is an ether group, which is a strongly activating, ortho-, para-directing substituent. The oxygen atom donates electron density to the ring via resonance, stabilizing the cationic intermediate (the sigma complex) formed during the reaction. wikipedia.org
Since the two groups are para to each other, their directing effects reinforce each other. The strongly activating cyclopropylmethoxy group will be the dominant directing group. Both substituents direct incoming electrophiles to positions 2, 3, 5, and 6. The cyclopropylmethoxy group directs to positions 2 and 6 (ortho), while the iodo group directs to positions 3 and 5 (ortho). However, the powerful activating nature of the ether group means that substitution will occur predominantly at the positions ortho to it. Therefore, electrophilic substitution on this compound is expected to yield 2-substituted products as the major isomers.
| SEAr Reaction | Reagents | Electrophile (E+) | Expected Major Product(s) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 1-(Cyclopropylmethoxy)-2-nitro-4-iodobenzene | masterorganicchemistry.comlibretexts.org |
| Bromination | Br₂ / FeBr₃ | Br⁺ | 2-Bromo-1-(cyclopropylmethoxy)-4-iodobenzene | masterorganicchemistry.com |
| Sulfonation | Fuming H₂SO₄ | SO₃ | 2-(Cyclopropylmethoxy)-5-iodobenzenesulfonic acid | masterorganicchemistry.com |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | RCO⁺ | 1-[2-(Cyclopropylmethoxy)-5-iodophenyl]ethan-1-one (for R=CH₃) | masterorganicchemistry.com |
Reactions Involving the Cyclopropylmethoxy Moiety.
The cyclopropylmethoxy group in this compound presents a unique combination of a strained three-membered ring and an ether linkage, offering avenues for specific chemical transformations. The reactivity of this moiety is largely centered around the potential for the cyclopropane (B1198618) ring to undergo cleavage under various conditions.
Ring-Opening Reactions of the Cyclopropane.
The inherent ring strain of the cyclopropane ring, estimated to be around 27 kcal/mol, is a primary driving force for its ring-opening reactions. These reactions can proceed through different mechanisms, including those initiated by electrophiles, nucleophiles, or radicals, leading to the formation of a more stable, acyclic structure. In the context of the cyclopropylmethyl ether system, ring-opening would typically lead to butenyl derivatives.
Studies on related cyclopropane systems indicate that ring-opening can be facilitated by catalytic methods. For instance, aryl-substituted cyclopropanes can undergo oxidative 1,3-difunctionalization reactions catalyzed by aryl iodides. nih.gov While this example involves an arylcyclopropane, the principles of activating the cyclopropane ring through oxidation could potentially be applied to the cyclopropylmethoxy moiety, likely leading to fragmentation and the formation of more complex products.
The stability of the cyclopropylmethyl radical is a significant factor in radical-mediated ring-opening reactions. Evidence from studies on the α-cyclopropylbenzyl radical shows that ring-opening is a reversible process, with the equilibrium favoring the ring-closed form. researchgate.net This suggests that while radical abstraction of a hydrogen from the methylene (B1212753) bridge of the cyclopropylmethoxy group is possible, the subsequent ring-opening of the resulting radical may not be facile or may exist in equilibrium with the closed form.
Electronic Effects of the Cyclopropylmethoxy Group on Aryl Reactivity.
The cyclopropylmethoxy group influences the reactivity of the iodobenzene (B50100) ring through a combination of inductive and resonance effects. The oxygen atom of the ether linkage acts as a π-donor through resonance, increasing the electron density on the aromatic ring, particularly at the ortho and para positions. This electron-donating character generally activates the aryl ring towards electrophilic aromatic substitution.
The influence of such electronic effects is critical in transition metal-catalyzed cross-coupling reactions, a common application for aryl iodides. The electron density at the carbon atom bearing the iodine affects the rate of oxidative addition to the metal center. Generally, electron-donating groups can facilitate this step. In copper-catalyzed C-S cross-coupling reactions, the electronic nature of substituents on the aryl iodide has been shown to control the chemoselectivity of the reaction. mdpi.com It is expected that the electron-donating nature of the cyclopropylmethoxy group would influence the reaction kinetics in a similar manner.
The table below illustrates the expected qualitative effect of the cyclopropylmethoxy group on the electronic properties and reactivity of the aryl ring compared to related substituents.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Aryl Ring | Expected Reactivity in Electrophilic Substitution |
| -H | Neutral | Neutral | Neutral | Baseline |
| -OCH3 | -I | +M | Activating | Increased |
| -OCH2-c-Pr | -I | +M | Activating | Increased |
| -I | -I | +M (weak) | Deactivating | Decreased |
This table presents expected qualitative trends based on general principles of electronic effects.
Radical Reactions and Reductive Transformations of this compound.
The carbon-iodine bond in this compound is relatively weak and susceptible to homolytic cleavage, making it a suitable precursor for aryl radical generation. These radicals can participate in a variety of synthetic transformations, including addition to multiple bonds and cyclization reactions. nih.gov The generation of the 4-(cyclopropylmethoxy)phenyl radical can be initiated photochemically, with radical initiators, or through single-electron transfer from a reductant.
Once formed, this aryl radical can undergo intermolecular or intramolecular C-C bond formation. For instance, it could be trapped by radical acceptors in the reaction mixture. Given the presence of the cyclopropylmethoxy group, intramolecular reactions, though less likely due to the distance and geometry, could also be envisioned under specific conditions, potentially leading to complex polycyclic structures.
Reductive transformations of this compound typically involve the conversion of the C-I bond to a C-H bond. This can be achieved using various reducing agents, such as tributyltin hydride or other radical-based reducing agents. The mechanism often proceeds through the formation of the aryl radical, which then abstracts a hydrogen atom from the donor.
Aryl iodides are also known to undergo reductive coupling reactions to form biaryl compounds. In the case of this compound, this would lead to the formation of 4,4'-bis(cyclopropylmethoxy)-1,1'-biphenyl. Such reactions are often promoted by transition metal catalysts or reducing agents.
The table below summarizes potential radical and reductive transformations of this compound based on the known reactivity of aryl iodides.
| Reaction Type | Reagents/Conditions | Expected Product |
| Radical Hydrodeiodination | AIBN, Bu3SnH | 1-(Cyclopropylmethoxy)benzene |
| Radical Addition to Alkene | AIBN, Alkene | Adduct of 4-(cyclopropylmethoxy)phenyl radical and alkene |
| Reductive Coupling | Cu, Ullmann conditions | 4,4'-Bis(cyclopropylmethoxy)-1,1'-biphenyl |
This table provides illustrative examples of expected reactions based on the general reactivity of aryl iodides.
Mechanistic Investigations of 1 Cyclopropylmethoxy 4 Iodobenzene Reactivity
Elucidation of Catalytic Cycles in Cross-Coupling Reactions
The reactivity of aryl iodides, such as 1-(Cyclopropylmethoxy)-4-iodobenzene, in cross-coupling reactions is fundamentally governed by a catalytic cycle typically involving a transition metal catalyst, most commonly palladium or nickel. libretexts.org This cycle is characterized by three key elementary steps: oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org
Oxidative Addition Pathways of Aryl IodidesOxidative addition is the initial and often rate-determining step in many cross-coupling catalytic cycles.libretexts.orgwikipedia.orgIn this process, the low-valent metal center (e.g., Pd(0)) inserts into the carbon-iodine bond of the aryl iodide.wikipedia.orgThis reaction increases the oxidation state and coordination number of the metal (e.g., from Pd(0) to a Pd(II) species).wikipedia.org
Several mechanistic pathways for oxidative addition have been identified for aryl halides:
Concerted Mechanism: This is the most common pathway for aryl halides. libretexts.org It involves a three-centered transition state where the metal center interacts with both the iodine and the ipso-carbon of the aromatic ring simultaneously. umb.edu
SN2-type Mechanism: This pathway involves a nucleophilic attack by the metal center on the carbon atom bearing the iodide. It is more common for alkyl halides and proceeds with an inversion of stereochemistry. umb.edu
Radical Mechanisms: These pathways can occur through either a non-chain or chain process, often initiated by a single-electron transfer (SET) from the metal to the aryl iodide. nih.gov The reactivity in these cases often correlates with the reduction potential of the aryl iodide. nih.gov
The electronic properties of the aryl iodide influence the rate of oxidative addition. Electron-withdrawing groups on the aromatic ring can make the C-I bond more susceptible to cleavage, thus accelerating the reaction. Conversely, electron-donating groups can slow it down. libretexts.org
Transmetalation Steps and Ligand Effects in Catalytic CyclesFollowing oxidative addition, the transmetalation step occurs. In this stage, an organometallic coupling partner (e.g., an organoboron, organotin, or organozinc compound) transfers its organic group to the palladium(II) center, displacing the halide. This forms a diorganopalladium(II) intermediate.
Ligands play a crucial role in this step and throughout the catalytic cycle. Key effects include:
Steric Bulk: Bulky ligands can promote the dissociation needed to create a vacant coordination site for the incoming nucleophile.
Electron-Donating Properties: Electron-rich ligands increase the electron density on the metal center, which can influence the rates of both oxidative addition and reductive elimination.
Bite Angle: For bidentate phosphine (B1218219) ligands, the geometry and "bite angle" can significantly impact the stability of intermediates and the ease of subsequent steps.
Reductive Elimination Mechanisms in Aryl CouplingReductive elimination is the final, product-forming step of the catalytic cycle.wikipedia.orgThe two organic groups attached to the metal center couple to form a new carbon-carbon bond, and the metal catalyst is regenerated in its original low-valent state (e.g., Pd(0)).libretexts.orgyoutube.comFor this to occur, the two groups must be positioned cis to each other on the metal center.libretexts.orglibretexts.orgIf they are trans, a trans-to-cis isomerization must precede the elimination.wikipedia.org
This process is generally favored for electron-deficient metal centers and can be influenced by the steric and electronic nature of the ancillary ligands. libretexts.org The reaction is typically intramolecular and proceeds through a concerted mechanism. libretexts.org
Role of Hypervalent Iodine Intermediates in Transformations
Aryl iodides can be oxidized to form hypervalent iodine compounds, which are powerful and versatile oxidizing agents in their own right. organic-chemistry.org These reagents feature an iodine atom in a higher oxidation state (+3 or +5) and are used in a wide array of synthetic transformations. organic-chemistry.org
Reaction Pathways Involving Phenyliodine(III) Diacetate (PIDA) AnaloguesPhenyliodine(III) diacetate (PIDA) is a common and commercially available hypervalent iodine(III) reagent.wikipedia.orgIt is synthesized by the oxidation of iodobenzene (B50100).mdpi.comAnalogues can be prepared from other substituted aryl iodides. These reagents act as sources of electrophilic groups and as oxidants. Reactions involving PIDA and its analogues often proceed through:
Ligand Exchange: The acetate (B1210297) groups on the iodine center can be exchanged with other nucleophiles (e.g., alcohols, amides), which are then transferred to a substrate.
Oxidative Coupling: PIDA can mediate the coupling of various nucleophiles by oxidizing one component, which then reacts with another.
Rearrangements: It is widely used to initiate oxidative rearrangement reactions, such as the Hofmann rearrangement. wikipedia.org
The general mechanism involves the substrate attacking the electrophilic iodine center, followed by reductive elimination of the iodobenzene precursor and formation of the functionalized product. mdpi.com
Electrochemical Generation of Hypervalent Iodine Derivatives for SynthesisA greener and more sustainable alternative to using chemical oxidants for the synthesis of hypervalent iodine reagents is electrochemical oxidation.cardiff.ac.uknih.govIn this method, an aryl iodide is oxidized at an anode in a suitable electrolyte solution to generate the corresponding hypervalent iodine(III) or (IV) species in situ.cardiff.ac.uk
This approach offers several advantages:
Avoidance of Harsh Oxidants: It replaces chemical oxidants with electricity. cardiff.ac.uk
Mild Conditions: The reactions can often be carried out at room temperature.
Catalytic Use: The aryl iodide can sometimes be used in catalytic amounts, as it is continuously regenerated at the anode. cardiff.ac.uk
The electrochemically generated hypervalent iodine species are typically used immediately as mediators for various transformations, such as oxidative cyclizations, fluorinations, and dearomatization reactions. cardiff.ac.uknih.gov The efficiency of the process can depend on the solvent, electrolyte, and the substituents on the aryl iodide. For example, studies have shown that while iodobenzene and 4-iodotoluene (B166478) can be effectively oxidized, electron-rich species like 4-iodoanisole (B42571) may decompose under certain electrolysis conditions. scispace.com
Influence of Steric and Electronic Effects on Reaction Pathways
The reaction pathways of this compound are profoundly influenced by both steric and electronic effects originating from its constituent parts: the aryl iodide core and the cyclopropylmethoxy substituent. These factors dictate the molecule's susceptibility to various reagents and catalytic systems, particularly in widely utilized cross-coupling reactions.
Substituent Effects on Aryl Iodide Reactivity
Electron-withdrawing groups (EWGs) : Substituents that pull electron density from the aromatic ring (e.g., nitro, cyano, trifluoromethyl) make the carbon atom of the C-I bond more electrophilic. This increased electrophilicity facilitates the oxidative addition process, leading to faster reaction rates. Hammett-type studies on various aryl halides consistently show that EWGs lead to an increase in the rate of oxidative addition. ucla.eduacs.org
Electron-donating groups (EDGs) : Substituents that push electron density into the aromatic ring (e.g., alkoxy, alkyl, amino groups) have the opposite effect. They increase the electron density at the carbon atom bonded to the iodine, making it less electrophilic and thus slowing down the rate of oxidative addition. mdpi.comnih.gov
The general reactivity order for aryl halides in oxidative addition is Ar-I > Ar-Br > Ar-Cl, a trend attributed to the decreasing bond dissociation energy of the carbon-halogen bond. researchgate.net Therefore, the iodine atom in this compound makes it a highly reactive substrate for oxidative addition, though this reactivity is modulated by the electronic contribution of the cyclopropylmethoxy group. researchgate.net Steric effects from ortho-substituents can also play a significant role by hindering the approach of the metal catalyst to the C-I bond, although this is not a factor for the para-substituted this compound. researchgate.net
Cyclopropylmethoxy Group Electronic Contribution to Aromatic Reactivity
The cyclopropylmethoxy group (-OCH₂-c-C₃H₅) attached to the benzene (B151609) ring at the para position exerts a significant electronic influence on the reactivity of the C-I bond. This influence is a combination of inductive and resonance effects.
Inductive Effect (-I) : The oxygen atom is more electronegative than carbon and thus withdraws electron density from the aromatic ring through the sigma bond.
Resonance Effect (+R) : The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring. This donation of electron density increases the electron richness of the ring, particularly at the ortho and para positions.
For alkoxy groups in general, the resonance effect (+R) is dominant over the inductive effect (-I), making them net electron-donating groups. This electron-donating nature deactivates the aryl iodide towards oxidative addition compared to an unsubstituted iodobenzene. The cyclopropyl (B3062369) moiety itself has unique electronic properties, behaving somewhat like a double bond and capable of conjugation, which can further modulate the electronic environment. evitachem.com
The electronic effect of a substituent can be quantified using Hammett substituent constants (σ). While a specific σ value for the cyclopropylmethoxy group is not widely tabulated, it is expected to be similar to other alkoxy groups. For comparison, the methoxy (B1213986) group (-OCH₃) has a σₚ value of -0.27, indicating its electron-donating character. libretexts.orgpitt.edu The slightly larger and more complex cyclopropylmethyl fragment is not expected to alter this fundamental electron-donating nature significantly.
Table 1: Hammett Substituent Constants (σp) for Representative Groups
| Substituent | Hammett Constant (σp) | Electronic Effect |
|---|---|---|
| -NO₂ | 0.78 | Strong Electron-Withdrawing |
| -CN | 0.66 | Strong Electron-Withdrawing |
| -I | 0.18 | Weak Electron-Withdrawing |
| -H | 0.00 | Neutral (Reference) |
| -CH₃ | -0.17 | Weak Electron-Donating |
| -OCH₃ | -0.27 | Moderate Electron-Donating |
| -OCH₂-c-C₃H₅ | ca. -0.2 to -0.3 (Estimated) | Moderate Electron-Donating |
Data sourced from various compilations of Hammett constants. libretexts.orgpitt.edu The value for cyclopropylmethoxy is an estimate based on analogous structures.
This electron-donating character makes this compound less reactive in oxidative addition than, for example, 4-iodonitrobenzene, but more reactive than its bromo or chloro analogs.
Kinetic Studies and Reaction Rate Determinants in this compound Transformations
While specific kinetic studies for transformations involving this compound are not extensively reported, the rate determinants can be inferred from extensive research on analogous cross-coupling reactions, such as the Suzuki-Miyaura coupling.
In the catalytic cycle of a Suzuki reaction, several steps are involved: oxidative addition, transmetalation, and reductive elimination. acs.org For aryl iodides, which undergo rapid oxidative addition, the rate-determining step can shift to transmetalation, where the aryl group is transferred from the boronic acid (or its derivative) to the palladium center. youtube.com The rate of this step is influenced by the concentration of the reactants, the nature of the base, and the solvent system.
Kinetic investigations of similar substrates, such as 4-iodoanisole, provide a useful model. Studies on the Suzuki-Miyaura coupling of aryl halides often show a first-order dependence on the concentration of the aryl halide and the palladium catalyst.
Table 2: Representative Kinetic Data for Suzuki-Miyaura Coupling of 4-Iodoanisole with Phenylboronic Acid
| Parameter | Value | Condition |
|---|---|---|
| Reaction | 4-Iodoanisole + Phenylboronic Acid → 4-Methoxybiphenyl | |
| Catalyst | Pd(PPh₃)₄ (1 mol%) | |
| Base | K₂CO₃ | |
| Solvent | Toluene/Water | |
| Temperature | 80 °C | |
| Initial Rate (v₀) | Varies with reactant concentrations | |
| Rate Law (simplified) | Rate = k[Aryl Iodide][Pd Catalyst] |
This table presents a generalized representation of kinetic findings for a reaction analogous to one that this compound would undergo. researchgate.netmdpi.comresearchgate.net The exact rate law can be more complex.
For this compound, the electron-donating nature of the cyclopropylmethoxy group would slightly decrease the rate of oxidative addition compared to unsubstituted iodobenzene. However, because the C-I bond is inherently weak and reactive, oxidative addition is still expected to be fast. Therefore, in many catalytic systems, the transmetalation or a subsequent step would likely be rate-determining.
Deuterium (B1214612) Labeling and NMR Spectroscopic Studies for Mechanistic Insights
To unambiguously determine reaction mechanisms, chemists rely on powerful techniques such as isotopic labeling and in-situ spectroscopic monitoring.
Deuterium (²H) labeling is a cornerstone of mechanistic investigation in organic chemistry. chem-station.com By strategically replacing hydrogen atoms with deuterium, chemists can trace the fate of specific atoms throughout a reaction sequence. This is particularly useful for distinguishing between proposed pathways. For instance, in a Heck reaction involving this compound, deuterium labeling of the alkene partner could elucidate the stereochemistry of palladium migration steps. acs.orgnih.gov The presence or absence of a kinetic isotope effect (KIE)—a change in reaction rate upon isotopic substitution—can reveal whether a C-H bond is broken in the rate-determining step. chem-station.com
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for gaining mechanistic insights by allowing for the direct observation of reactants, intermediates, and products in solution. futurity-proceedings.com
Reaction Monitoring : ¹H and ¹⁹F NMR (if applicable) can be used to monitor the disappearance of starting materials and the appearance of products over time, allowing for the determination of reaction kinetics.
Intermediate Detection : In some cases, catalytic intermediates may be present at concentrations high enough to be detected by NMR. Specialized techniques like low-temperature NMR can help stabilize and characterize transient species.
Structural Elucidation : NMR is the primary method for confirming the structure of the final products, including their regiochemistry and stereochemistry, which is crucial for understanding the reaction mechanism. For example, the ¹H NMR spectrum of a product derived from this compound would show characteristic signals for the cyclopropyl and aromatic protons, confirming that these moieties remained intact or were modified in a specific way. researchgate.net
By combining these techniques, a detailed picture of the transition states and intermediates involved in the transformations of this compound can be constructed, providing a robust understanding of its reactivity.
Advanced Synthetic Applications of 1 Cyclopropylmethoxy 4 Iodobenzene
Role as a Key Intermediate in Complex Organic Molecule Synthesis
The presence of an iodine atom on the benzene (B151609) ring of 1-(Cyclopropylmethoxy)-4-iodobenzene makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of complex organic molecules.
The utility of aryl iodides in these transformations is well-established due to the relatively weak C-I bond, which facilitates oxidative addition to the palladium catalyst, initiating the catalytic cycle. This reactivity allows for the coupling of the 4-(cyclopropylmethoxy)phenyl moiety with a wide range of partners.
Table 1: Palladium-Catalyzed Cross-Coupling Reactions Utilizing Aryl Iodides
| Reaction Name | Coupling Partner | Bond Formed |
| Suzuki-Miyaura Coupling | Organoboron Reagents | C-C |
| Heck Coupling | Alkenes | C-C |
| Sonogashira Coupling | Terminal Alkynes | C-C |
| Buchwald-Hartwig Amination | Amines | C-N |
| Stille Coupling | Organotin Reagents | C-C |
While specific examples detailing the multi-step synthesis of complex natural products using this compound as a starting material are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. The cyclopropylmethoxy group, in particular, is a recognized feature in medicinal chemistry for its ability to modulate pharmacokinetic and pharmacodynamic properties. Therefore, this compound serves as a critical starting material for introducing this valuable fragment into larger, more complex structures.
Scaffold for Novel Medicinal Chemistry Precursors
The this compound framework is a valuable scaffold for the development of novel medicinal chemistry precursors. The cyclopropylmethoxy group can enhance metabolic stability and binding affinity, while the reactive iodine atom provides a handle for further molecular elaboration and the introduction of diverse functionalities.
A notable example of its application is in the synthesis of precursors for beta-blockers. For instance, the synthesis of 4-(2-(cyclopropylmethoxy)ethyl)phenol, a key precursor for the enantiomerically pure β-blocker (S)-betaxolol, has been reported. (S)-betaxolol is utilized in the treatment of glaucoma. In this synthesis, a related starting material is functionalized to introduce the cyclopropylmethoxy moiety, highlighting the importance of this structural unit in the final bioactive molecule.
Furthermore, the core structure of this compound is analogous to fragments found in potent agonists for the 5-HT2 receptor family. Research in this area has demonstrated that compounds bearing a substituted iodophenylcyclopropane scaffold exhibit significant biological activity. This suggests that this compound can serve as a foundational element for the design and synthesis of new therapeutic agents targeting these receptors.
The general strategy involves utilizing the iodo-substituent for palladium-catalyzed cross-coupling reactions to append various pharmacophoric groups, thereby generating a library of compounds for structure-activity relationship (SAR) studies.
Applications in Material Science Research
The unique electronic and structural properties of this compound suggest its potential utility in the field of material science, particularly in the development of novel organic materials. While specific research focusing exclusively on this compound is limited, its constituent parts—an aromatic core, an ether linkage, and a cyclopropyl (B3062369) group—are found in various functional materials.
The aromatic iodobenzene (B50100) core is a common building block for organic semiconductors and liquid crystals. The iodine atom allows for the facile introduction of this unit into larger conjugated systems through cross-coupling reactions, which is a key strategy in the synthesis of materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The cyclopropylmethoxy group can influence the packing and intermolecular interactions of the resulting materials, potentially leading to desirable properties such as enhanced solubility and modified electronic characteristics.
For example, the introduction of terminal cyclopropane (B1198618) rings has been explored in the synthesis of liquid crystalline materials. These small, rigid groups can affect the mesophase behavior and dielectric anisotropy of the resulting liquid crystals. Although direct application of this compound in this context is not yet reported, its structure presents an interesting candidate for the design of new liquid crystalline compounds.
Functional Group Transformations for Diverse Chemical Libraries
The reactivity of the iodine atom in this compound allows for a multitude of functional group transformations, making it an ideal starting point for the generation of diverse chemical libraries for high-throughput screening. The ability to rapidly introduce a variety of substituents at the 4-position enables the exploration of a broad chemical space.
Beyond the palladium-catalyzed cross-coupling reactions mentioned earlier, the iodo group can be transformed into a range of other functional groups. These transformations provide access to a wide array of derivatives, each with potentially unique biological or material properties.
Table 2: Functional Group Transformations of Aryl Iodides
| Reaction Type | Reagents | Product Functional Group |
| Iodonium Salt Formation | Hypervalent iodine reagents | Diaryliodonium salt |
| Halogen-Metal Exchange | Organolithium or Grignard reagents | Aryllithium or Arylmagnesium |
| Reduction (Deiodination) | Reducing agents (e.g., H2, Pd/C) | Arene (C-H) |
| Carbonylation | CO, Pd catalyst, nucleophile | Carboxylic acid derivative |
| Cyanation | Cyanide source (e.g., CuCN) | Aryl nitrile |
The generation of aryllithium or arylmagnesium species through halogen-metal exchange opens up a plethora of possibilities for subsequent reactions with various electrophiles, leading to the formation of new C-C, C-N, C-O, and C-S bonds. This versatility is central to diversity-oriented synthesis, a strategy aimed at creating structurally complex and diverse small molecules for biological screening.
By systematically applying these transformations to this compound, chemists can efficiently generate libraries of compounds centered around the 4-(cyclopropylmethoxy)phenyl core, facilitating the discovery of new leads in drug discovery and materials science.
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for 1-(Cyclopropylmethoxy)-4-iodobenzene Transformations
The iodobenzene (B50100) moiety in this compound is a key functional group for a variety of catalytic transformations, particularly in cross-coupling reactions and oxidative cyclizations. researchgate.net Future research will likely focus on creating new catalytic systems that enhance the efficiency, selectivity, and scope of reactions involving this compound.
A primary area of interest is the advancement of catalysts for reactions that form carbon-carbon and carbon-heteroatom bonds. While palladium-based catalysts are standard, there is a growing trend towards developing systems based on more abundant and less toxic metals.
Key Research Thrusts:
Earth-Abundant Metal Catalysis: Exploration of catalysts based on metals like copper, iron, nickel, and cobalt as more sustainable alternatives to precious metals like palladium for cross-coupling reactions involving the C-I bond.
Photoredox Catalysis: Designing new photocatalysts that can be activated by visible light to mediate reactions of this compound under mild conditions. This approach could enable novel transformations that are difficult to achieve with traditional thermal methods.
Dual Catalysis Systems: Combining two different types of catalysts, such as a transition metal catalyst and an organocatalyst or a photocatalyst, to achieve unique reactivity and enable cascade reactions in a single pot.
Hypervalent Iodine Catalysis: Investigating the in-situ generation of hypervalent iodine(III) species from this compound to catalyze oxidative transformations. arkat-usa.orgresearchgate.net This leverages the iodine atom's own catalytic potential, reducing the need for external metal catalysts. arkat-usa.org
| Catalytic System Type | Potential Metal/Catalyst | Target Transformation | Anticipated Advantage |
|---|---|---|---|
| Earth-Abundant Metal | Copper, Iron, Nickel | Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) | Reduced cost, lower toxicity, improved sustainability |
| Photoredox Catalysis | Ruthenium, Iridium complexes; Organic Dyes | Radical-mediated reactions, C-H functionalization | Mild reaction conditions, high selectivity, novel reactivity |
| Dual Catalysis | Pd/Photocatalyst, Ni/Organocatalyst | Asymmetric synthesis, complex cascade reactions | Increased molecular complexity from simple precursors |
| Hypervalent Iodine | (Generated in situ) | Oxidative cyclizations, dearomatization | Metal-free catalysis, unique oxidative reactivity |
Exploration of Sustainable and Green Chemistry Approaches in its Synthesis and Reactions
In line with the global push for environmentally responsible chemical manufacturing, future research will increasingly prioritize the development of sustainable methods for the synthesis and subsequent reactions of this compound. The principles of green chemistry aim to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. jocpr.comxjenza.org
The focus will be on optimizing reaction conditions and developing new synthetic routes that are more eco-friendly. nih.gov This includes moving away from conventional volatile organic solvents (VOCs) and exploring benign alternatives. jocpr.comejcmpr.com
Key Green Chemistry Strategies:
Green Solvents: Replacing traditional organic solvents with more environmentally friendly options such as water, supercritical fluids (like CO2), bio-based solvents (e.g., Cyrene, 2-MeTHF), and ionic liquids. jocpr.comejcmpr.commdpi.com
Solvent-Free Reactions: Developing solid-state or melt-phase reactions to completely eliminate the need for solvents, thereby reducing waste and simplifying product purification. jocpr.commdpi.com
Energy Efficiency: Utilizing energy-efficient techniques like microwave irradiation and ultrasound-assisted synthesis to shorten reaction times and lower energy consumption compared to conventional heating. mdpi.com
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, thus minimizing the generation of byproducts. xjenza.org One-pot and multicomponent reactions are particularly effective in this regard. xjenza.org
Advanced Mechanistic Insights through Combined Experimental and Computational Studies
A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The synergy between experimental studies (such as kinetics and isotope labeling) and high-level computational modeling provides powerful insights into the intricate details of reaction pathways. arkat-usa.org
For this compound, computational studies, particularly using Density Functional Theory (DFT), can elucidate the roles of catalysts, intermediates, and transition states. arkat-usa.orgresearchgate.netmdpi.com This knowledge helps in rationally designing more efficient catalysts and reaction conditions. For instance, DFT calculations can investigate the activation of alkynes by hypervalent iodine species or model the non-adiabatic deactivation pathways in photolytic reactions involving the C-I bond. arkat-usa.orgrsc.orgresearchgate.net
Areas for Mechanistic Investigation:
Transition State Analysis: Using DFT to calculate the geometries and energies of transition states to understand the factors controlling reaction rates and selectivity. arkat-usa.org
Reaction Pathway Mapping: Computationally mapping entire reaction energy profiles to identify the most favorable pathways and pinpoint potential side reactions.
Non-Covalent Interactions: Studying the subtle effects of the cyclopropylmethoxy group on catalyst-substrate interactions and transition state stabilization.
Spectroscopic Correlation: Combining experimental spectroscopic data (NMR, IR) with computational predictions to confirm the structure of transient intermediates.
| Methodology | Focus of Study | Type of Insight Gained |
|---|---|---|
| Density Functional Theory (DFT) | Transition state energies, reaction intermediates | Understanding of reaction kinetics and thermodynamic favorability. arkat-usa.org |
| Intrinsic Reaction Coordinate (IRC) | Connectivity of transition states to reactants and products | Confirmation of the calculated reaction pathway. arkat-usa.org |
| Kinetic Experiments | Reaction rates, order of reaction | Validation of computationally proposed mechanisms. |
| In-situ Spectroscopy (NMR, IR) | Identification of transient species | Direct observation of reaction intermediates. |
Synthesis of Highly Functionalized Derivatives with Tailored Reactivity Profiles
This compound serves as a valuable building block for creating more complex and highly functionalized molecules. The carbon-iodine bond is a versatile handle for introducing a wide array of substituents through well-established cross-coupling chemistry. Future work will focus on leveraging this reactivity to synthesize novel derivatives with specific, tailored electronic and steric properties.
The strategic introduction of different functional groups onto the aromatic ring can fine-tune the molecule's reactivity. For example, adding electron-withdrawing or electron-donating groups can modulate the reactivity of the C-I bond in coupling reactions or influence the stability of intermediates. This approach allows for the creation of a library of derivatives for applications in materials science and medicinal chemistry.
Strategies for Derivative Synthesis:
Iterative Cross-Coupling: Employing sequential cross-coupling reactions to build complex molecular architectures around the core structure.
Directed C-H Functionalization: Using the existing ether or iodo group to direct the functionalization of adjacent C-H bonds, enabling precise modification of the aromatic ring.
Post-Coupling Modification: Modifying the cyclopropylmethoxy group after a coupling reaction to introduce further diversity and create derivatives that would be otherwise difficult to access.
Synthesis of Polycyclic Structures: Using the iodo-group as a linchpin in intramolecular cyclization reactions to construct fused ring systems, such as functionalized indenes or carbazoles. researchgate.net
This systematic approach to derivatization will expand the synthetic utility of this compound, transforming it from a simple building block into a versatile platform for constructing a diverse range of complex organic molecules.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(Cyclopropylmethoxy)-4-iodobenzene, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, a phenol derivative (e.g., 4-iodophenol) may react with cyclopropylmethyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C) . Purification often involves column chromatography (hexanes/ethyl acetate gradient). Yield optimization requires careful control of stoichiometry, temperature, and catalyst selection (e.g., phase-transfer catalysts).
Q. How should researchers characterize this compound spectroscopically?
- Methodology :
- NMR : Look for signals indicative of the cyclopropyl group (e.g., δ ~0.5–1.5 ppm for cyclopropyl protons in -NMR) and the methoxy group (δ ~3.3–3.8 ppm). Aromatic protons adjacent to iodine may show deshielding (δ ~7.5–8.5 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) can confirm molecular weight (expected [M]+ at m/z 288.00 for C₁₀H₁₁IO₂) .
- X-ray Crystallography : For structural confirmation, single-crystal analysis may resolve steric effects of the cyclopropylmethoxy group .
Q. What safety precautions are critical when handling this compound?
- Guidelines :
- Toxicity : Classified as acute toxicity (Category 4 for oral/dermal/inhalation routes). Use fume hoods, nitrile gloves, and safety goggles .
- Storage : Keep in a moisture-free environment (iodine is moisture-sensitive) at 2–8°C in amber glass .
- Disposal : Follow institutional protocols for halogenated waste .
Advanced Research Questions
Q. How does the cyclopropylmethoxy group influence electronic and steric properties in substitution reactions?
- Analysis : The cyclopropyl group introduces steric hindrance and electron-withdrawing effects due to its strained geometry, potentially directing electrophilic substitution to the para position of the iodine. Computational studies (DFT) can map charge distribution and predict regioselectivity . Experimental validation may involve competitive reactions with nitro- or sulfonation reagents .
Q. What are the stability challenges of this compound under acidic/basic conditions?
- Methodology :
- Acidic Conditions : Test stability in HCl/CH₃OH (1:1 v/v) at room temperature. Monitor iodine loss via TLC or GC-MS.
- Basic Conditions : Expose to NaOH (1M) and track degradation products (e.g., cyclopropane methanol via hydrolysis) .
- Light Sensitivity : UV-Vis spectroscopy can assess photodegradation rates under controlled irradiation .
Q. Can this compound serve as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Experimental Design :
- Catalyst Screening : Test Pd(PPh₃)₄, PdCl₂(dppf), or XPhos Pd G3 in toluene/EtOH with arylboronic acids.
- Optimization : Vary temperature (80–110°C), base (Na₂CO₃ vs. K₃PO₄), and solvent polarity. Monitor yields and byproducts (e.g., deiodination) .
Q. How does the compound interact with biological targets (e.g., enzymes or DNA)?
- Approach :
- Docking Studies : Use AutoDock Vina to model interactions with cytochrome P450 or kinase domains, leveraging the iodine atom as a halogen-bond donor .
- In Vitro Assays : Screen for antimicrobial activity (MIC against S. aureus/E. coli) or cytotoxicity (MTT assay in cancer cell lines) .
Data Contradictions and Gaps
- Synthesis Yields : Reported yields for analogous compounds (e.g., 1-(cyclohexyloxy)-4-iodobenzene) vary from 59% to 75% under similar conditions, suggesting substrate-specific optimization is required .
- Biological Activity : No direct data exists for this compound; extrapolate from structurally related iodobenzene derivatives with documented antibacterial or anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
